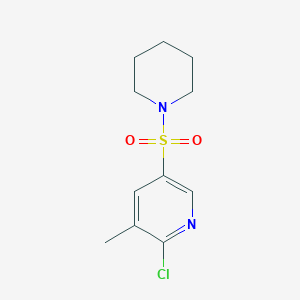
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the second position, a methyl group at the third position, and a piperidin-1-ylsulfonyl group at the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-3-methylpyridine as the starting material.
Sulfonylation: The piperidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. This involves the reaction of 2-chloro-3-methylpyridine with piperidine and a sulfonylating agent such as sulfonyl chloride under appropriate conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methylpyridine: Similar structure but lacks the piperidin-1-ylsulfonyl group.
2-Chloro-3-methylpyridine: Similar structure but lacks the piperidin-1-ylsulfonyl group.
Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate: Similar functional groups but different core structure.
Uniqueness
2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H15ClN2O2S |
|---|---|
Poids moléculaire |
274.77 g/mol |
Nom IUPAC |
2-chloro-3-methyl-5-piperidin-1-ylsulfonylpyridine |
InChI |
InChI=1S/C11H15ClN2O2S/c1-9-7-10(8-13-11(9)12)17(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
Clé InChI |
MRCMMJHUVFCCPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







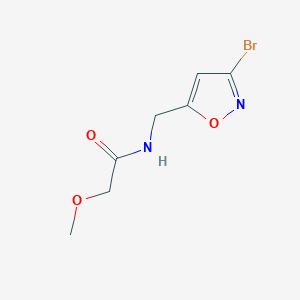

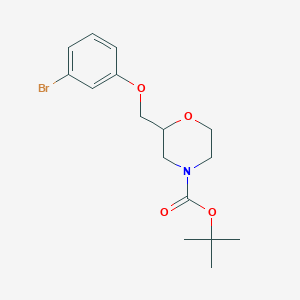
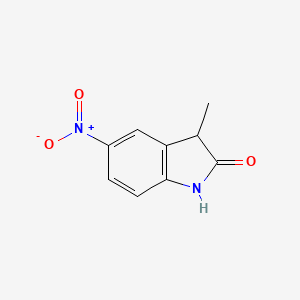
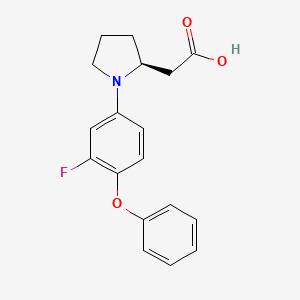

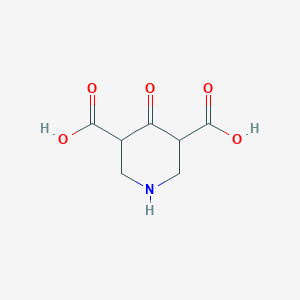
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)

